molecular formula C19H24N2O2 B2750748 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide CAS No. 1396805-69-8

4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2750748
CAS No.: 1396805-69-8
M. Wt: 312.413
InChI Key: XVJZXNODLZYOSR-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a methoxymethyl group and a carboxamide linker connected to a naphthylmethyl moiety. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of pharmacologically active agents. Compounds with similar structural motifs, specifically those incorporating a naphthalene group linked to a piperidine carboxamide, have been identified as potent noncovalent inhibitors of the SARS coronavirus (SARS-CoV) papain-like protease (PLpro) . This viral protease is a promising drug target, as it is essential for viral replication and also helps the virus evade the host's innate immune response by performing deubiquitinating and deISGylating activities . Furthermore, the naphthalene-1-carboxamide pharmacophore is recognized as a key scaffold in multitarget agents, with demonstrated biological activities including antimicrobial and antimycobacterial effects against a range of Gram-positive and Gram-negative bacteria . The piperidine and piperazine carboxamide chemical class has also been extensively explored in neuroscience research, with some analogues acting as highly selective modulators of dopamine D3 receptors, showing over 1000-fold selectivity over D2 receptors . Additionally, such compounds are investigated as modulators of fatty acid amide hydrolase (FAAH), a target for conditions like anxiety and pain . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-14-15-9-11-21(12-10-15)19(22)20-13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJZXNODLZYOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.

    Attachment of the Naphthalen-1-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a naphthalen-1-ylmethyl halide.

    Formation of the Carboxamide Group: The final step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxymethyl or naphthalen-1-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential pharmacological properties, including analgesic, anti-inflammatory, or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine-Carboxamide Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Yield (%) Source
Target: 4-(Methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide 4-methoxymethyl, N-naphthalen-1-ylmethyl Not reported Not reported N/A
Compound 17 () N-(tetrahydro-2H-pyran-4-yl)methyl, 1-(1-naphthalen-1-yl)ethyl 381.2 (M+H) 78
Compound 11 () 2-methoxypyridin-4-yl, N-((1-(1-naphthalen-1-yl)ethyl)piperidin-4-yl)methyl 390.24 (M+H) 14
R 30 730 () 4-methoxymethyl, N-phenylpropanamide, 2-(2-thienyl)ethyl Not reported Not reported
L334-2801 () 4-(2-aminoethyl), N-(3-fluoro-4-methylphenyl) Not reported Not reported

Key Observations :

  • The target compound shares the naphthalene moiety with Compound 17 () but differs in the piperidine substituent (methoxymethyl vs. tetrahydropyran). This substitution may enhance metabolic stability due to reduced steric hindrance .
  • The absence of an aminoethyl group (as in L334-2801, ) may reduce polar interactions with targets like TAAR1 or opioid receptors .

Pharmacokinetic and Metabolic Comparisons

Table 2: Microsomal Stability and Metabolic Profiles

Compound Human Liver Microsomal Stability (t½, min) Mouse Liver Microsomal Stability (t½, min) Major Metabolic Pathways Source
Target Compound Not reported Not reported Not reported N/A
Compound 17 () Not explicitly reported Not explicitly reported Likely CYP3A4 oxidation
R 30 730 () Not reported Not reported Rapid hepatic clearance

Key Observations :

  • highlights microsomal stability assays for piperidine derivatives, though specific data for the target compound are lacking. Compounds with methoxymethyl groups (e.g., R 30 730) may exhibit slower oxidation compared to alkyl or aromatic substituents, enhancing metabolic stability .

Pharmacological Activity Comparisons

Table 3: Pharmacological Profiles of Selected Analogs

Compound Biological Activity (ED₅₀) Safety Margin (LD₅₀/ED₅₀) Duration of Action Source
Target Compound Not reported Not reported Not reported N/A
R 30 730 () 0.00032 mg/kg (analgesic) 25,211 Short (similar to fentanyl)
Fentanyl 0.01 mg/kg (analgesic) ~277 Short

Key Observations :

  • R 30 730 (), which shares the methoxymethyl group, demonstrates unusually high safety margins (25,211 vs. fentanyl’s 277), suggesting that the target compound’s structural analogs may prioritize safety in CNS applications .

Biological Activity

The compound 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can be represented as follows:

C17H20N2O2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a piperidine ring, a methoxy group, and a naphthalene moiety, which contribute to its biological activity.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, particularly its effects on cancer cells and potential neuroprotective properties.

Antitumor Activity

Recent research indicates that compounds similar to 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide exhibit significant antitumor effects. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression. In particular, the compound has been noted to affect the HepG2 liver cancer cell line by inducing S-phase arrest and activating apoptotic pathways through mitochondrial dysfunction and caspase activation .

Neuroprotective Effects

Additionally, this compound may exhibit neuroprotective properties. Research into related piperidine derivatives suggests that they can modulate neurotransmitter systems and potentially protect against neurodegenerative diseases. The presence of the naphthalene group is believed to enhance the lipophilicity of the molecule, allowing better penetration through the blood-brain barrier .

The mechanisms through which 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide exerts its effects are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S phase in HepG2 cells, indicating a disruption in DNA synthesis and replication processes.
  • Apoptosis Induction : It activates apoptotic pathways by altering the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .
  • Enzymatic Inhibition : Similar compounds have demonstrated inhibitory effects on specific enzymes involved in cancer progression, although detailed studies on this compound are still needed.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Study on HepG2 Cells : A study demonstrated that treatment with a structurally similar compound resulted in significant apoptosis in HepG2 cells, with IC50 values ranging from 6.92 to 8.99 μM .
  • Neuroprotective Study : Another study indicated that piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 (μM)Mechanism of Action
4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamideAntitumor6.92–8.99Apoptosis via S-phase arrest
IMB-1406Antitumor6.92–8.99Mitochondrial dysfunction and caspase activation
Piperidine Derivative XNeuroprotectiveN/AModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:

  • Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.
  • Step 2 : Introduction of the methoxymethyl group through alkylation or substitution reactions (e.g., using methoxymethyl chloride).
  • Step 3 : Coupling the naphthalene-1-ylmethyl carboxamide moiety via amide bond formation, often employing carbodiimide-based coupling agents like EDC/HOBt.
  • Key Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature (room temperature to 80°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. For instance, DMF enhances solubility of intermediates, while elevated temperatures accelerate coupling reactions .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxymethyl protons at ~3.3 ppm; naphthalene aromatic signals at 7.2–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 365.2).
  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for confirming the piperidine ring conformation and amide bond geometry.
  • HPLC-PDA : Validates purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors, and what experimental approaches elucidate its mechanism?

  • Methodological Answer :

  • Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for receptors like GPCRs or ion channels.
  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) measure IC₅₀ values against targets such as kinases or proteases.
  • Structural Biology : Co-crystallization with target proteins or molecular docking simulations (e.g., AutoDock Vina) predict binding poses. For example, the naphthalene group may occupy hydrophobic pockets, while the methoxymethyl side chain modulates solubility .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications (e.g., replacing methoxymethyl with ethoxymethyl or removing the naphthalene group).
  • Biological Screening : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical substituents.
  • Data Analysis : Use statistical tools (e.g., PCA or heatmaps) to correlate structural features with activity. For example, ’s comparison table shows that thiophene-substituted analogs exhibit enhanced anti-inflammatory activity vs. furan derivatives, suggesting heterocycle electronegativity impacts target engagement .

Q. What computational strategies predict physicochemical properties relevant to drug-likeness?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or QikProp estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model membrane permeability and stability of the piperidine ring conformation.
  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps, guiding synthetic modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or biological potency across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions using identical conditions (solvent, temperature, catalyst loading) from conflicting studies.
  • Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers. For example, lower yields in some reports may stem from incomplete purification (e.g., insufficient column chromatography).
  • Contextual Factors : Variations in biological assays (e.g., cell line selection, serum concentration) may explain potency differences. Standardized protocols (e.g., CLSI guidelines) minimize variability .

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